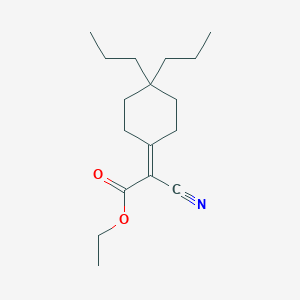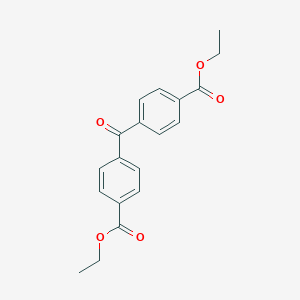
Diethyl 4,4'-carbonyldibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4'-carbonyldibenzoate, also known as DECD, is a chemical compound widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
Diethyl 4,4'-carbonyldibenzoate works by undergoing a chemical reaction with ROS, which results in the formation of a fluorescent compound. The intensity of the fluorescence is directly proportional to the concentration of ROS in the biological system. Diethyl 4,4'-carbonyldibenzoate has been shown to be highly specific for ROS and does not react with other molecules present in biological systems.
Effets Biochimiques Et Physiologiques
Diethyl 4,4'-carbonyldibenzoate has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with cellular metabolism or cause any toxic effects at the concentrations used in scientific research. However, it is important to note that Diethyl 4,4'-carbonyldibenzoate is a chemical compound and should be handled with care to avoid any potential hazards.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4,4'-carbonyldibenzoate has several advantages as a fluorescent probe for measuring ROS in biological systems. It is highly sensitive, specific, and can be used in real-time. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, Diethyl 4,4'-carbonyldibenzoate does have some limitations. It requires the use of specialized equipment, such as a fluorescence microscope, to measure the fluorescence signal. Additionally, it is important to note that Diethyl 4,4'-carbonyldibenzoate is not a direct measure of ROS activity and may require additional validation studies to confirm its accuracy.
Orientations Futures
Diethyl 4,4'-carbonyldibenzoate has several potential future directions in scientific research. One potential application is in the development of new diagnostic tools for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. Additionally, Diethyl 4,4'-carbonyldibenzoate could be used to study the role of ROS in various physiological processes, such as aging and inflammation. Finally, Diethyl 4,4'-carbonyldibenzoate could be modified to improve its sensitivity and specificity for ROS or to target specific subcellular compartments within biological systems.
Méthodes De Synthèse
Diethyl 4,4'-carbonyldibenzoate can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with diethyl malonate, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting intermediate. The final product is obtained through the acid-catalyzed esterification of the intermediate with ethanol.
Applications De Recherche Scientifique
Diethyl 4,4'-carbonyldibenzoate is widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, inflammation, and cancer. Diethyl 4,4'-carbonyldibenzoate is highly sensitive to ROS and can be used to monitor their concentration in real-time, both in vitro and in vivo.
Propriétés
Numéro CAS |
1797-82-6 |
|---|---|
Nom du produit |
Diethyl 4,4'-carbonyldibenzoate |
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
ethyl 4-(4-ethoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C19H18O5/c1-3-23-18(21)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(22)24-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
FEDHHDIXLPGIMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
Synonymes |
DIETHYL BENZOPHENONE-4,4''-DICARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

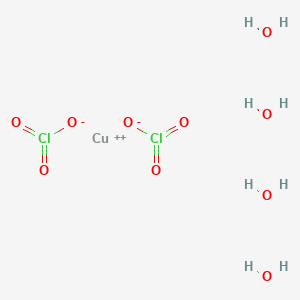
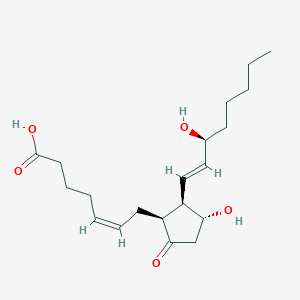
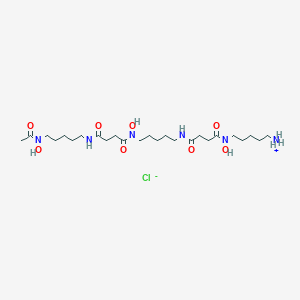
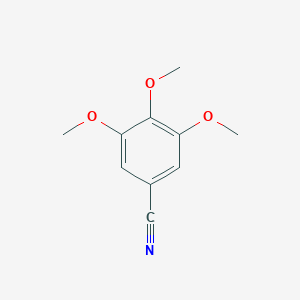
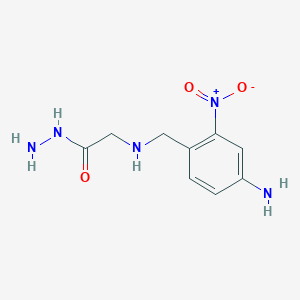
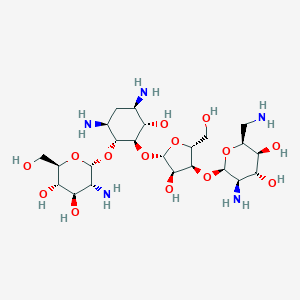
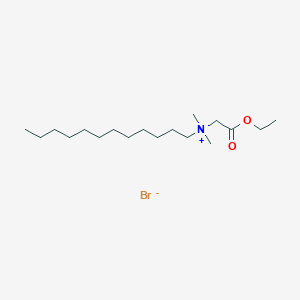

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

